3-Bromo-2,4,5,6-tetramethylbenzaldehyde
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Overview
Description
3-Bromo-2,4,5,6-tetramethylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₃BrO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,5,6-tetramethylbenzaldehyde typically involves the bromination of 2,4,5,6-tetramethylbenzaldehyde. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Bromo-2,4,5,6-tetramethylbenzoic acid.
Reduction: 3-Bromo-2,4,5,6-tetramethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,4,5,6-tetramethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,5,6-tetramethylbenzaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,2,4,5-tetramethylbenzene: Similar structure but lacks the aldehyde group.
2-Bromo-3,4,5,6-tetramethylbenzaldehyde: Similar structure with different substitution pattern.
4-Bromo-2,3,5,6-tetramethylbenzaldehyde: Similar structure with different substitution pattern.
Uniqueness
3-Bromo-2,4,5,6-tetramethylbenzaldehyde is unique due to the specific positioning of the bromine atom and the four methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
88174-52-1 |
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Molecular Formula |
C11H13BrO |
Molecular Weight |
241.12 g/mol |
IUPAC Name |
3-bromo-2,4,5,6-tetramethylbenzaldehyde |
InChI |
InChI=1S/C11H13BrO/c1-6-7(2)10(5-13)9(4)11(12)8(6)3/h5H,1-4H3 |
InChI Key |
POHNJCVIVUQIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)Br)C)C=O)C |
Origin of Product |
United States |
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